ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both thiazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl and phenyl substitution on the thiazole ring.
1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring instead of a thiazole ring.
Uniqueness
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGBNCZFZQRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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